molecular formula C12H16N2O2 B118981 1-Piperonylpiperazine CAS No. 32231-06-4

1-Piperonylpiperazine

Cat. No.: B118981
CAS No.: 32231-06-4
M. Wt: 220.27 g/mol
InChI Key: NBOOZXVYXHATOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Piperonylpiperazine is an organic compound with the molecular formula C12H16N2O2. It belongs to the piperazine class of chemicals and is characterized by the presence of a methylenedioxybenzyl group attached to the piperazine ring. This compound is known for its applications in various fields, including pharmaceuticals and organic synthesis .

Safety and Hazards

1-Piperonylpiperazine is considered hazardous. It can cause severe skin burns and eye damage, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

Biochemical Analysis

Biochemical Properties

It has been used in the synthesis of acetyl-caffeic acid-1-piperonylpiperazine (HBU-47), a synthetic compound that has shown potent anti-inflammatory effects . This suggests that 1-Piperonylpiperazine may interact with enzymes, proteins, and other biomolecules involved in inflammation and immune response.

Cellular Effects

This compound has been studied for its effects on cellular processes. For instance, it has been found to influence the production of nitric oxide (NO) in RAW264.7 macrophage cells . Nitric oxide is a crucial signaling molecule involved in various physiological processes, including cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Its role in the synthesis of HBU-47 suggests that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Chemical Reactions Analysis

1-Piperonylpiperazine undergoes various chemical reactions, including:

Common reagents used in these reactions include ethanol, potassium hydroxide, sodium sulfate, dichloromethane, acetic acid, and sodium hydroxide . Major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

1-Piperonylpiperazine can be compared with other similar compounds in the piperazine class:

The uniqueness of this compound lies in its methylenedioxybenzyl group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-ylmethyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c1-2-11-12(16-9-15-11)7-10(1)8-14-5-3-13-4-6-14/h1-2,7,13H,3-6,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBOOZXVYXHATOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=CC3=C(C=C2)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

38063-96-6 (di-hydrochloride)
Record name 1-Piperonylpiperazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032231064
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID70185994
Record name 1-Piperonylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70185994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White or pale yellow solid; [Alfa Aesar MSDS] Tan powder; [Aldrich MSDS]
Record name 1-Piperonylpiperazine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/10273
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Solubility

31.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49670933
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

32231-06-4
Record name 1-Piperonylpiperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32231-06-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Piperonylpiperazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032231064
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Piperonylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70185994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-piperonylpiperazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.046.319
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MDBZP
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/512G6R381X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Piperonylpiperazine
Reactant of Route 2
Reactant of Route 2
1-Piperonylpiperazine
Reactant of Route 3
Reactant of Route 3
1-Piperonylpiperazine
Reactant of Route 4
Reactant of Route 4
1-Piperonylpiperazine
Reactant of Route 5
Reactant of Route 5
1-Piperonylpiperazine
Reactant of Route 6
1-Piperonylpiperazine
Customer
Q & A

Q1: What are the primary targets of 1-Piperonylpiperazine and how does it interact with them?

A1: this compound (1-PP) demonstrates affinity for sigma-1 receptors. While its exact mechanism of action remains unclear, research suggests that 1-PP acts as a sigma-1 receptor antagonist. [] This means it binds to the sigma-1 receptor, potentially blocking the binding of other ligands, and consequently affecting downstream signaling pathways. [] Notably, studies utilizing (99m)Tc-labeled derivatives of 1-PP, such as [(99m)Tc]23, demonstrated reduced brain uptake in mice pretreated with haloperidol, a known sigma-1 receptor antagonist. [] This finding further supports the interaction of 1-PP with sigma-1 receptors.

Q2: Can you elaborate on the structural characterization of this compound?

A2: this compound is an organic compound with the molecular formula C12H16N2O2. Its molecular weight is 220.27 g/mol. Unfortunately, the provided research excerpts do not contain specific spectroscopic data (NMR, IR, etc.) for this compound.

Q3: How does the structure of this compound influence its activity compared to other related compounds?

A3: While the provided excerpts lack detailed structure-activity relationship (SAR) data for this compound specifically, one study on resin-bound thiophenol esters provides some insight into the influence of amine structure on cleavage reactions. [] This study found that n-butylamine exhibited higher reactivity than 3,4-dimethoxyphenethylamine, followed by this compound. [] This suggests that structural features of the amine, such as size and electronic properties, can impact its reactivity and potentially its interactions with other molecules. Further research focusing on modifications to the this compound structure would be needed to establish a comprehensive SAR profile.

Q4: Has this compound been investigated for potential applications in treating cancer?

A6: While the provided excerpts do not directly address the use of this compound in cancer treatment, research on (99m)Tc-labeled derivatives like [(99m)Tc]23 highlights its potential in this field. [] The study found that [(99m)Tc]23 exhibited specific binding to sigma-1 receptors in C6 glioma-bearing mice, suggesting its potential as a tumor imaging agent. [] Additionally, the observed reduction in cellular uptake of [(99m)Tc]23 by haloperidol, SA4503, and DTG in C6 and DU145 tumor cells further strengthens the link between 1-PP derivatives and potential cancer applications. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.